

# An In-depth Technical Guide to Methyl Nerate: Chemical Properties and Structure

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## Compound of Interest

Compound Name: Methyl nerate

Cat. No.: B160052

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## Introduction

**Methyl nerate**, systematically known as methyl (2Z)-3,7-dimethylocta-2,6-dienoate, is an acyclic monoterpenoid ester. It is the methyl ester of nerolic acid and the cis-isomer of methyl geranate.[1] This compound is found in various natural sources, including the plants *Elsholtzia ciliata* and *Homalomena occulta*, and is also produced as a volatile organic compound by the fungus *Aspergillus fumigatus*. [1][2] Its pleasant floral and fruity aroma lends itself to applications in the fragrance industry. This guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to **methyl nerate**.

## Chemical Structure and Identification

**Methyl nerate** is characterized by a ten-carbon backbone with two double bonds and a methyl ester functional group. The "Z" configuration of the double bond at the C2 position is the distinguishing feature from its trans-isomer, methyl geranate.

Key Identifiers:

- IUPAC Name: methyl (2Z)-3,7-dimethylocta-2,6-dienoate[1][2]
- Synonyms: Methyl nerolate, cis-Geranic acid methyl ester, Z-Methyl geranate, (Z)-Geranic acid, methyl ester[1]

- CAS Number: 1862-61-9[2]
- Molecular Formula: C<sub>11</sub>H<sub>18</sub>O<sub>2</sub>[1][2]
- Molecular Weight: 182.26 g/mol [1]

## Physicochemical Properties

**Methyl nerate** is a liquid at ambient temperature.[1] A summary of its key physicochemical properties is presented in the table below.

Property	Value	Source
Physical State	Liquid	[1]
Molecular Weight	182.26 g/mol	[1]
Exact Mass	182.130679813 g/mol	[1]
Topological Polar Surface Area	26.3 Å <sup>2</sup>	[1]
XLogP3	3.4	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	5	
Kovats Retention Index	Standard non-polar: 1259, 1298, 1302	[2]
Semi-standard non-polar: 1279, 1280, 1283	[2]	
Standard polar: 1657	[2]	

## Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of **methyl nerate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While a fully assigned spectrum for **methyl nerate** is not readily available in the public domain, the expected chemical shifts for  $^1\text{H}$  and  $^{13}\text{C}$  NMR can be predicted based on its structure and data from similar compounds.

Expected  $^{13}\text{C}$  NMR Chemical Shifts:

Carbon Atom	Expected Chemical Shift (ppm)
C=O	~167
C2	~115
C3	~160
C4	~41
C5	~26
C6	~123
C7	~132
C8 (methyl on C7)	~17
C9 (methyl on C7)	~25
C10 (methyl on C3)	~23
O-CH <sub>3</sub>	~51

Note: These are predicted values and may vary slightly in experimental data. A  $^{13}\text{C}$  NMR spectrum for **methyl nerate** is noted to be available in the SpectraBase.[\[2\]](#)

Expected  $^1\text{H}$  NMR Chemical Shifts:

- O-CH<sub>3</sub>: ~3.7 ppm (singlet)
- C2-H: ~5.7 ppm (singlet)
- C6-H: ~5.1 ppm (triplet)

- C4-H<sub>2</sub> and C5-H<sub>2</sub>: ~2.1-2.3 ppm (multiplets)
- C8-H<sub>3</sub> and C9-H<sub>3</sub>: ~1.7 ppm (singlets)
- C10-H<sub>3</sub>: ~1.9 ppm (singlet)

## Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a standard method for the identification of volatile compounds like **methyl nerate**. The electron ionization (EI) mass spectrum is characterized by a molecular ion peak and specific fragmentation patterns.

Key Mass Spectral Fragments (m/z):

- Molecular Ion [M]<sup>+</sup>: 182
- Base Peak: 69
- Other significant peaks: 41, 114[2]

The fragmentation is expected to involve allylic cleavages and rearrangements typical for terpene esters.

## Infrared (IR) Spectroscopy

The IR spectrum of **methyl nerate** would be characterized by the following key absorption bands:

- C=O stretch (ester): ~1720 cm<sup>-1</sup> (strong)
- C=C stretch: ~1645 cm<sup>-1</sup> (medium)
- C-O stretch (ester): ~1150-1250 cm<sup>-1</sup> (strong)
- sp<sup>2</sup> C-H stretch: ~3020 cm<sup>-1</sup> (medium)
- sp<sup>3</sup> C-H stretch: ~2850-2960 cm<sup>-1</sup> (strong)

## Experimental Protocols

### Synthesis of Methyl Nerate via Fischer Esterification

The most common method for synthesizing **methyl nerate** is the Fischer esterification of nerolic acid with methanol, using an acid catalyst.

Materials:

- Nerolic acid
- Methanol (anhydrous)
- Sulfuric acid (concentrated)
- Sodium bicarbonate (saturated solution)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate
- Diethyl ether

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve nerolic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
- Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of nerolic acid) to the solution while stirring.
- Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in diethyl ether and transfer to a separatory funnel.

- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude **methyl nerate**.

## Purification by Fractional Distillation

The crude **methyl nerate** can be purified by fractional distillation under reduced pressure to obtain the pure product.

Procedure:

- Set up a fractional distillation apparatus with a vacuum source.
- Place the crude **methyl nerate** in the distillation flask with a few boiling chips.
- Gradually reduce the pressure and heat the flask to the boiling point of **methyl nerate** at that pressure.
- Collect the fraction that distills at the expected boiling point range.

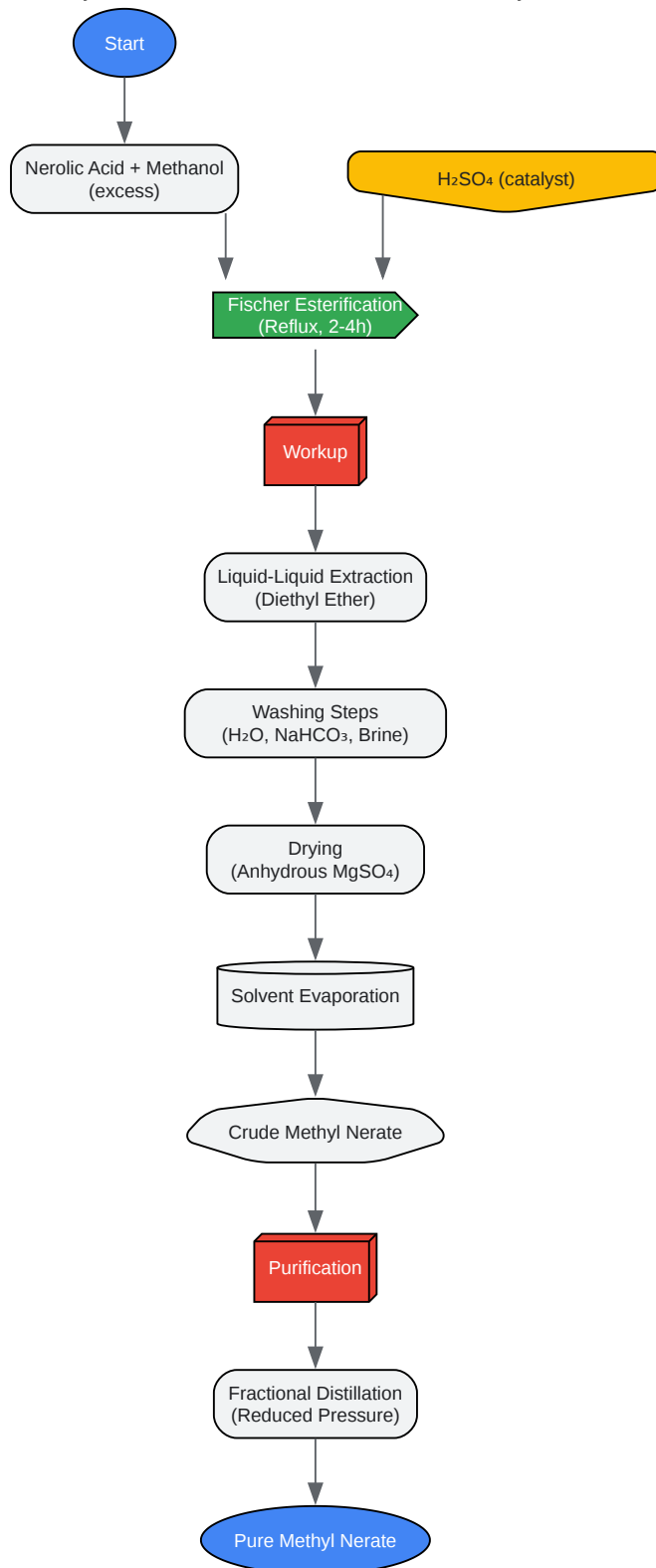
## Biological Activity and Signaling Pathways

Currently, there is no specific, well-defined signaling pathway in which **methyl nerate** has been identified as a key signaling molecule. It is known to be a component of the volatile emissions of certain plants and fungi, likely contributing to their scent profile and potentially playing a role in plant-insect or plant-microbe interactions. For example, its isomer, methyl geranate, has been identified as a component of the sex pheromone of the burying beetle *Nicrophorus vespilloides*. While this suggests a potential for similar biological activity, further research is needed to elucidate any specific signaling role for **methyl nerate**.

## Visualizations

## Synthesis and Purification Workflow for Methyl Nerate

## Synthesis and Purification Workflow for Methyl Nerate

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## References

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